Benzyl isoeugenol

Description

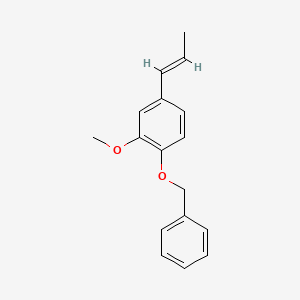

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859223 | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-11-6, 92666-21-2 | |

| Record name | Isoeugenol benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl benzyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl isoeugenol chemical properties and structure

An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232): Chemical Properties and Structure

Introduction

Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic aromatic compound valued for its sweet, floral, and spicy fragrance profile, reminiscent of carnation and orange blossom.[1] It is widely utilized in the flavor and fragrance industries to impart warmth and depth to a variety of products, including perfumes, cosmetics, and personal care items.[2] Structurally derived from isoeugenol, a natural constituent of essential oils like clove oil, this compound is synthesized to enhance stability and modify its olfactory characteristics.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reported biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the benzyl ether of isoeugenol. The CAS registry number 120-11-6 does not specify the stereoisomer, and it often exists as a mixture of (E) and (Z)-isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.[5]

-

Molecular Formula : C₁₇H₁₈O₂[4]

-

Canonical SMILES : CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC[6]

-

InChI : InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3[6]

-

InChIKey : YKSSSKBJDZDZTD-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white to ivory-colored crystalline powder at room temperature with a faint, floral aroma.[6] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[6]

| Property | Value | Reference(s) |

| Molecular Weight | 254.32 g/mol | [6] |

| Melting Point | 57 - 63 °C | [4] |

| Boiling Point | 282 °C at 760 mmHg | [4][7] |

| Flash Point | > 93.33 °C | [4] |

| Solubility in Water | 2.344 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 4.344 (estimated) | [4] |

| Appearance | White to ivory-colored crystalline powder | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from eugenol, a readily available natural product.[8]

Step 1: Isomerization of Eugenol to Isoeugenol

Eugenol is isomerized to isoeugenol in the presence of a catalyst. A patented method utilizes carbonyl iron as the catalyst.[8] This process involves the migration of the double bond from the allyl group to be in conjugation with the benzene (B151609) ring.

Step 2: Benzylation of Isoeugenol

The traditional synthesis of this compound involves the reaction of isoeugenol with benzyl chloride.[8] This is a Williamson ether synthesis where the phenolic hydroxyl group of isoeugenol is deprotonated by a base, such as potassium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl chloride, displacing the chloride ion and forming the benzyl ether.[8]

Spectral Data

Detailed spectral data for this compound is available in various databases.

-

¹H NMR : Proton NMR data is available and can be used to confirm the structure of the molecule.[6]

-

Mass Spectrometry : The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]

Biological Activities and Potential Applications

Recent studies have highlighted several potential biological activities of this compound, suggesting its utility beyond the flavor and fragrance industries.

-

Antimicrobial and Antifungal Properties : Research indicates that this compound may possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The proposed mechanism of action involves the disruption of microbial cell membranes.[11]

-

Antioxidant Activity : this compound has demonstrated antioxidant properties, with the ability to scavenge free radicals.[10] This activity could be beneficial in applications such as food preservation.

-

Enzyme Inhibition : Studies have explored its potential to inhibit enzymes like acetylcholinesterase and tyrosinase, suggesting possible applications in neurodegenerative disease research and cosmetics, respectively.[10]

-

Anticancer Properties : Preliminary research suggests that this compound may have anti-proliferative and pro-apoptotic effects on certain cancer cell lines, though further investigation is required.[10]

-

Anti-inflammatory Activity : Some studies have indicated potential anti-inflammatory properties.[10]

Safety and Regulation

This compound is classified as a skin sensitizer (B1316253) and its use in fragrance compositions is restricted under IFRA Standards.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isoeugenyl benzyl ether and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]

Conclusion

This compound is a well-characterized aromatic compound with a rich history in the fragrance industry. Its chemical properties and structure are well-defined, and its synthesis is achievable from readily available precursors. Beyond its traditional uses, emerging research on its biological activities, including antimicrobial and antioxidant properties, opens up new avenues for its application in the pharmaceutical and food science sectors. Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic benefits of this versatile molecule.

References

- 1. perfumersworld.com [perfumersworld.com]

- 2. thebulkcart.com [thebulkcart.com]

- 3. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound, 120-11-6 [thegoodscentscompany.com]

- 5. vanaroma.com [vanaroma.com]

- 6. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 8. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 9. Isoeugenol, benzyl ether [webbook.nist.gov]

- 10. Buy this compound | 92666-21-2 [smolecule.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of Benzyl Isoeugenol Precursors

Abstract: Benzyl (B1604629) isoeugenol (B1672232) is a synthetic aromatic compound valued in the fragrance industry for its spicy, floral, and balsamic notes.[1] It is not found in nature.[2][3][4] Its synthesis is achieved through the benzylation of isoeugenol, a naturally occurring phenylpropanoid.[1][3] Therefore, a study of the natural precursors of benzyl isoeugenol is fundamentally an investigation into the biosynthesis and natural sources of isoeugenol and its precursors, as well as the natural occurrence of benzylating agents like benzyl alcohol. This guide provides a comprehensive overview of the phenylpropanoid biosynthetic pathway leading to isoeugenol, identifies its primary natural sources with quantitative data, details experimental protocols for extraction and analysis, and illustrates key pathways and workflows through diagrams.

Biosynthesis of Isoeugenol: The Phenylpropanoid Pathway

Isoeugenol is a phenylpropene, a class of organic compounds synthesized by plants as defense compounds and pollinator attractants.[5][6] Its biosynthesis begins with the aromatic amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway, which is also responsible for the synthesis of lignin (B12514952), flavonoids, and other significant plant metabolites.[7][8]

The key intermediate in the formation of isoeugenol is coniferyl alcohol, one of the primary monolignols.[5][9] In certain plants, such as Petunia hybrida, coniferyl alcohol is converted to coniferyl acetate, which is then reduced by the enzyme isoeugenol synthase (IGS) in a NADPH-dependent reaction to form isoeugenol.[5][10][11] This pathway shares its initial steps with lignin biosynthesis, making lignin-rich biomass a vast potential reservoir of these precursor molecules.[5][12]

Natural Occurrence and Sources

While this compound is synthetic, its direct precursors, isoeugenol and benzyl alcohol, are naturally abundant.

Isoeugenol

Isoeugenol is found in the essential oils of numerous plants, where it often co-occurs with its isomer, eugenol.[13][14] Its presence is notable in spices and floral extracts. Key natural sources include ylang-ylang (Cananga odorata), clove, cinnamon, nutmeg, and sandalwood.[15][16][17] Lignin, a complex polymer found in wood and agricultural waste, is a vast, though less direct, source of isoeugenol precursors.[12][18] Reductive catalytic fractionation of lignin can yield 4-alkylphenols, which can then be converted to isoeugenol.[19]

The concentration of isoeugenol varies significantly depending on the plant species, geographical origin, and extraction method.

| Natural Source | Plant Part | Isoeugenol Concentration | Reference(s) |

| Nutmeg (Myristica fragrans) | Essential Oil | 3.68 - 11.2 g/kg | [20] |

| Nutmeg (Myristica fragrans) | Seed | 40 - 320 mg/kg | [20] |

| Calamus (Acorus calamus) | Rhizome | 228 - 12,510 mg/kg | [20] |

| Bay Laurel (Laurus nobilis) | Leaves | 1,000 - 6,000 mg/kg | [20] |

| Betel (Piper betle) | Leaf | ~10% of Essential Oil | [13] |

| Clove (Syzygium aromaticum) | Bud | ~1% of Essential Oil | [13][14] |

| Ylang-Ylang (Cananga odorata) | Flower | up to 0.5% of Essential Oil | [13] |

Benzyl Alcohol

The "benzyl" portion of this compound is derived from a benzylating agent, typically in the form of benzyl alcohol or benzyl chloride in industrial synthesis. Benzyl alcohol is also a natural product, found in a variety of fruits and teas. It is a component of several essential oils, including jasmine, hyacinth, and ylang-ylang.[21]

Experimental Methodologies

The extraction, identification, and quantification of isoeugenol and its precursors from natural matrices are critical for research and commercial applications.

Extraction from Plant Material

The most common method for isolating isoeugenol from plant sources is through the extraction of essential oils.

-

Steam/Hydrodistillation: This is the most prevalent commercial method. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is condensed, and the immiscible essential oil is separated from the aqueous phase (hydrosol).

-

Solvent Extraction: Organic solvents (e.g., hexane, ethanol) are used to dissolve the aromatic compounds from the plant matrix. The solvent is then evaporated to yield a concrete or absolute.

-

Supercritical Fluid Extraction (SFE): Supercritical CO₂ is used as a solvent. This method is advantageous as it avoids high temperatures and residual organic solvents, yielding a high-purity extract.

Analytical Identification and Quantification

A range of analytical techniques are employed for the precise measurement of isoeugenol in complex mixtures like essential oils.

Key Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a characteristic "fingerprint" for identification.[22]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for separating non-volatile or thermally sensitive compounds. For isoeugenol analysis, a reverse-phase column (e.g., C18) is typically used with a mobile phase of methanol (B129727) and acidified water, and detection is often performed with a UV detector.[22][23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is used for trace-level quantification, particularly in complex matrices like biological tissues. It involves sample extraction, often followed by a derivatization step to enhance the signal, before analysis.[24]

-

Quantitative Nuclear Magnetic Resonance (qNMR): ¹H-NMR spectroscopy can be used for absolute quantification without the need for identical standard compounds for calibration. The concentration of the analyte is determined by comparing the integral of a specific proton signal of the target molecule to the integral of a known amount of an internal standard.[20][25]

Sample Protocol: LC-MS/MS Determination of Isoeugenol in Finfish Tissue This protocol is adapted from the methodology described for determining isoeugenol in finfish.[24]

-

Homogenization and Extraction: A homogenized tissue sample is extracted with acetone. The mixture is vortexed and centrifuged to separate the supernatant.

-

Derivatization: The extract is evaporated to dryness. A derivatizing agent (e.g., dansyl chloride in an acetone/sodium bicarbonate buffer) is added to the residue and heated. This step enhances the ionization efficiency and sensitivity for MS detection.

-

Cleanup: After derivatization, the sample is cleaned using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

-

LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. Separation is achieved on a C18 column with a gradient elution. Detection is performed using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Synthesis of this compound

The conversion of the natural precursor isoeugenol to this compound is a straightforward chemical synthesis. It is an etherification reaction, specifically a Williamson ether synthesis, where the hydroxyl group of isoeugenol is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks a benzyl halide (e.g., benzyl chloride), resulting in the formation of this compound and a salt byproduct.

Conclusion

This compound is a synthetic fragrance derived from naturally occurring precursors. The core component, isoeugenol, is biosynthesized in a variety of plants via the phenylpropanoid pathway, with coniferyl alcohol being its immediate biosynthetic precursor. Significant natural sources of isoeugenol include the essential oils of nutmeg, clove, and ylang-ylang. Furthermore, the vast reserves of lignin in biomass represent a promising and sustainable feedstock for precursor production. The extraction and quantification of these compounds are reliably achieved through established analytical techniques such as GC-MS and HPLC. This guide provides drug development professionals and researchers with the foundational knowledge of the natural origins and analytical methodologies associated with the precursors of this important synthetic aroma chemical.

References

- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound - Hekserij [eng.hekserij.nl]

- 3. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 4. This compound, 120-11-6 [thegoodscentscompany.com]

- 5. pnas.org [pnas.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Paving the Way for Lignin Valorisation: Recent Advances in Bioengineering, Biorefining and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 10. NDLI: Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. [ndl.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 14. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 15. cosmeticsinfo.org [cosmeticsinfo.org]

- 16. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Isoeugenol - Wikipedia [en.wikipedia.org]

- 18. grandviewresearch.com [grandviewresearch.com]

- 19. Structure- and computational-aided engineering of an oxidase to produce isoeugenol from a lignin-derived compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 22. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]

- 24. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. inis.iaea.org [inis.iaea.org]

Benzyl Isoeugenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) isoeugenol (B1672232), a synthetic aromatic compound derived from isoeugenol, is recognized for its pleasant, spicy, and floral scent, leading to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, emerging research has highlighted its potential biological activities, including antimicrobial, antioxidant, enzyme inhibitory, and anticancer effects. This technical guide provides an in-depth overview of the physicochemical properties of Benzyl isoeugenol, detailed experimental protocols for evaluating its biological activities, and a discussion of its potential mechanisms of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

This compound is chemically known as 2-methoxy-4-(1-propenyl)phenyl benzyl ether. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 254.32 g/mol | [1][2][4] |

| CAS Number | 120-11-6 | [1][2] |

| Appearance | White crystalline powder or colorless to pale yellow oily liquid | [2] |

| Boiling Point | 282 °C | [2] |

| Melting Point | 57 - 60 °C | [3] |

| Log P | 4.3 | [2] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of isoeugenol. The following protocol is a generalized procedure based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isoeugenol

-

Benzyl chloride

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware and magnetic stirrer

Procedure:

-

Preparation of Isoeugenol Phenoxide:

-

In a round-bottom flask, dissolve isoeugenol in ethanol.

-

Add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide to the solution to form the corresponding phenoxide salt. Stir the mixture until the base is completely dissolved.

-

-

Benzylation Reaction:

-

To the solution of isoeugenol phenoxide, add benzyl chloride dropwise while stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it sequentially with a dilute solution of NaOH (to remove any unreacted isoeugenol) and then with distilled water until the aqueous layer is neutral.

-

-

Drying and Solvent Removal:

-

Dry the collected organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

-

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities that warrant further investigation for their therapeutic potential. This section outlines these activities and provides detailed, generalized protocols for their assessment.

Antimicrobial and Antifungal Activity

This compound has shown potential in inhibiting the growth of various bacteria and fungi.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic/antifungal

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well.

-

Include a positive control (medium with inoculum and a known antibiotic/antifungal) and a negative control (medium with inoculum and the vehicle).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that results in no visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

-

Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of this compound and the standard antioxidant in methanol at various concentrations.

-

-

Assay:

-

In a 96-well plate, add a specific volume of the this compound or standard solution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Enzyme Inhibitory Activity

This compound has been suggested to inhibit enzymes such as acetylcholinesterase and tyrosinase.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Standard inhibitor (e.g., Donepezil)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare various concentrations of this compound and the standard inhibitor.

-

-

Assay:

-

In a 96-well plate, add the phosphate buffer, DTNB, and the this compound or standard inhibitor solution.

-

Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI).

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Normal cell line (for cytotoxicity comparison)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO₂ incubator.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, insights can be drawn from the known activities of its parent compound, isoeugenol, and other structurally related molecules.

Antimicrobial Mechanism

The antimicrobial action of isoeugenol is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This compound may share a similar mechanism.

Caption: Proposed antimicrobial mechanism of this compound.

Anti-inflammatory and Antioxidant Signaling

Isoeugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, ERK1/2, and p38 MAPK signaling pathways. As an antioxidant, this compound likely scavenges reactive oxygen species (ROS), thereby reducing oxidative stress that can activate these pro-inflammatory pathways.

Caption: Postulated anti-inflammatory and antioxidant signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of many natural and synthetic compounds is mediated through the induction of apoptosis, or programmed cell death. While the specific targets for this compound are unknown, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a compound with established applications in the fragrance industry and emerging potential in the biomedical field. Its demonstrated antimicrobial, antioxidant, enzyme inhibitory, and anticancer activities make it a compelling candidate for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key physicochemical data, detailed experimental protocols, and insights into potential mechanisms of action. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Physical and chemical properties of benzyl isoeugenol

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl (B1604629) Isoeugenol (B1672232)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl isoeugenol, a synthetic aromatic compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This document consolidates available data on its molecular characteristics, spectral properties, and synthesis, offering detailed experimental protocols and visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known as isoeugenyl benzyl ether, is a derivative of isoeugenol where the phenolic hydroxyl group is etherified with a benzyl group.[1] It is recognized for its sweet, floral, and spicy aroma.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈O₂ | |

| Molecular Weight | 254.32 g/mol | [3] |

| Appearance | White to ivory-colored crystalline powder | [3] |

| Melting Point | 57 - 60 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils | [3] |

| CAS Number | 120-11-6 | [4] |

| FEMA Number | 3698 | [4] |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl and isoeugenol moieties, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the protons of the propenyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the propenyl side chain.

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group, the propenyl side chain, and the ether linkage.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings and the propenyl group. The absence of a broad O-H stretching band would confirm the etherification of the phenolic hydroxyl group.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, involving the reaction of isoeugenol with benzyl chloride in the presence of a base.[5]

Experimental Workflow: Synthesis of this compound

References

- 1. This compound, 120-11-6 [thegoodscentscompany.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 5. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

Benzyl Isoeugenol: A Comprehensive Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) (CAS No. 120-11-6) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, often described as having notes of carnation, clove, and jasmine.[1] It is utilized in a variety of consumer products, including fine fragrances, cosmetics, and personal care items. Chemically, it is an ether formed from isoeugenol and benzyl alcohol. This guide provides an in-depth overview of the identification and characterization of Benzyl Isoeugenol, focusing on its chemical identifiers, physico-chemical properties, and detailed analytical methodologies.

Chemical Identification and Properties

Accurate identification of this compound is fundamental for research and quality control. The following tables summarize its key identifiers and physico-chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 120-11-6[1][2][3][4][5][6] |

| EC Number | 204-370-6 |

| FEMA Number | 3698[2][3][4][5] |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene |

| Synonyms | Isoeugenol benzyl ether, Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-Benzyloxy-2-methoxy-4-propenylbenzene[2][3][4] |

| Molecular Formula | C₁₇H₁₈O₂[3][4] |

| Molecular Weight | 254.32 g/mol |

Table 2: Physico-chemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[3][5] |

| Odor | Mild, sweet, spicy, floral, with notes of carnation and balsam |

| Melting Point | 57-60 °C[3] |

| Boiling Point | 282 °C |

| Flash Point | > 93.33 °C[3] |

| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water. |

| Purity (by GC) | ≥ 98% |

Synthesis of this compound

This compound is synthetically produced and is not found in nature. The primary synthesis route involves the benzylation of isoeugenol. This process typically follows a Williamson ether synthesis mechanism.

A general synthesis procedure is as follows:

-

Isomerization of Eugenol (B1671780): Eugenol, readily available from sources like clove oil, is first isomerized to isoeugenol. This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide.

-

Benzylation of Isoeugenol: The resulting isoeugenol is then reacted with benzyl chloride in the presence of a base (e.g., potassium hydroxide) and a suitable solvent to yield this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols for Identification

The identification and quantification of this compound are commonly performed using chromatographic and spectroscopic techniques. Detailed methodologies for key analytical methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or with a split ratio of 20:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Expected Results: this compound will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak at m/z 254, corresponding to its molecular weight, and a fragmentation pattern that can be compared to a reference library for positive identification.

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of fragrance allergens, including this compound.

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-20 min: 60% B to 100% B

-

20-30 min: Hold at 100% B

-

30-35 min: 100% B to 60% B

-

35-40 min: Hold at 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm, 254 nm, and 280 nm.

Expected Results: this compound will be separated from other components and detected as a peak at a specific retention time. The UV spectrum obtained from the DAD can be used for further confirmation of its identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 25 °C.

Expected ¹H NMR Spectral Data (Predicted):

-

~7.4-7.2 ppm (m, 5H): Protons of the benzyl aromatic ring.

-

~6.9-6.7 ppm (m, 3H): Protons of the isoeugenol aromatic ring.

-

~6.1 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring.

-

~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~3.8 ppm (s, 3H): Methoxyl group protons (-OCH₃).

-

~1.8 ppm (d, 3H): Methyl protons of the propenyl group.

The specific chemical shifts and coupling constants can be used to confirm the connectivity of the molecule.

Conclusion

The identification and characterization of this compound are crucial for its safe and effective use in various industries. This guide has provided a comprehensive overview of its chemical identifiers, physico-chemical properties, synthesis, and detailed analytical protocols for its identification using GC-MS, HPLC, and ¹H NMR. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. learning.sepscience.com [learning.sepscience.com]

- 3. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide

Introduction

Benzyl (B1604629) isoeugenol (B1672232) (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.[1][2] Its characteristic spicy and floral scent profile makes it a valuable component in various consumer products.[3] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for researchers in the fields of chemistry and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl isoeugenol, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

Molecular Formula: C₁₇H₁₈O₂[2]

-

Molecular Weight: 254.32 g/mol [2]

-

Appearance: White crystalline solid[2]

-

Isomerism: this compound typically exists as a mixture of (E) and (Z)-isomers due to the double bond in the propenyl group.[3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.25 | m | 5H | Ar-H (benzyl) |

| ~ 6.90 - 6.70 | m | 3H | Ar-H (isoeugenol) |

| ~ 6.15 | dq | 1H | =CH -CH₃ |

| ~ 6.00 | dq | 1H | Ar-CH = |

| ~ 5.10 | s | 2H | O-CH₂ -Ph |

| ~ 3.85 | s | 3H | O-CH₃ |

| ~ 1.85 | d | 3H | =CH-CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.5 | C -OCH₃ |

| ~ 148.0 | C -OCH₂Ph |

| ~ 137.0 | Quaternary C (benzyl) |

| ~ 132.0 | Ar-CH=C H- |

| ~ 128.5 | Ar-C H (benzyl) |

| ~ 128.0 | Ar-C H (benzyl) |

| ~ 127.5 | Ar-C H (benzyl) |

| ~ 125.0 | Ar-C H= |

| ~ 120.0 | Ar-C H |

| ~ 114.0 | Ar-C H |

| ~ 110.0 | Ar-C H |

| ~ 71.0 | O-C H₂-Ph |

| ~ 56.0 | O-C H₃ |

| ~ 18.0 | =CH-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is predicted based on the known absorptions of aromatic ethers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch[4] |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C stretch[5] |

| ~ 1260 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |

| ~ 750 - 700 | Strong | Aromatic C-H out-of-plane bend |

| ~ 700 - 650 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a typical electron ionization (EI) mass spectrum.

| m/z | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Low | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software.

Mass Spectrometry

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 3. This compound, 120-11-6 [thegoodscentscompany.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Biological activities of benzyl isoeugenol

An In-depth Technical Guide on the Biological Activities of Isoeugenol (B1672232) and its Derivatives

Introduction

While the primary focus of this technical guide is the biological activity of isoeugenol, it is important to address the interest in its derivative, benzyl (B1604629) isoeugenol. Current scientific literature extensively details the multifaceted biological effects of isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like cloves, cinnamon, and nutmeg.[1][2] In contrast, research on the specific biological activities of benzyl isoeugenol is limited, with its primary application being in the fragrance and flavor industry as a floral-spicy aroma compound.[3][4][5][6] This guide will provide a comprehensive overview of the well-documented biological activities of isoeugenol, which likely form the basis for the potential, yet largely unexplored, activities of its derivatives like this compound. The information presented here is intended for researchers, scientists, and drug development professionals.

Antioxidant and Pro-oxidant Activities

Isoeugenol exhibits a dual role as both an antioxidant and a pro-oxidant, with its effects being concentration-dependent.[7] At lower concentrations, it can act as an antioxidant by scavenging free radicals, while at higher concentrations, it may act as a pro-oxidant, leading to increased production of reactive oxygen species (ROS).[7]

Quantitative Data on Antioxidant and Cytotoxic Activities

| Compound | Assay | Cell Line | IC50/CC50 Value | Reference |

| Isoeugenol | Cytotoxicity (MTT) | Human submandibular | 0.0523 mM | [8] |

| Eugenol (B1671780) | Cytotoxicity (MTT) | Human submandibular | 0.395 mM | [8] |

| Isoeugenol Derivative 2 | Cytotoxicity (MTT) | MCF-7 | 6.59 µM | [9] |

| Isoeugenol Derivative 8 | Cytotoxicity (MTT) | MCF-7 | 8.07 µM | [9] |

| Isoeugenol Derivative 10 | Cytotoxicity (MTT) | MCF-7 | 9.63 µM | [9] |

| 5-Fluorouracil (5-FU) | Cytotoxicity (MTT) | MCF-7 | 30.93 µM | [9] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

A solution of DPPH in methanol (B129727) is prepared.

-

Different concentrations of the test compound (e.g., isoeugenol) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.

-

The scavenging activity is calculated as a percentage of DPPH radical inhibition.[10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to determine antioxidant activity.

-

ABTS radical cations (ABTS•+) are produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

-

The ABTS•+ solution is then diluted with a buffer to a specific absorbance.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

The decrease in absorbance is measured after a set incubation time.

-

The percentage of ABTS•+ scavenging is calculated.[1][10][11]

Anti-inflammatory Activity

Isoeugenol has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory pathways.

Signaling Pathway: Isoeugenol's Inhibition of the NF-κB Pathway

Isoeugenol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages (RAW 264.7 cells).[12][13] It achieves this by blocking the activation of the transcription factor NF-κB, a central regulator of inflammation.[12][13] The proposed mechanism involves the inhibition of the phosphorylation of MAPKs (ERK1/2 and p38), which in turn prevents the degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[12][13]

Caption: Isoeugenol's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

The cells are pre-treated with various concentrations of the test compound (isoeugenol) for a specific duration.

-

The cells are then stimulated with an inflammatory agent like LPS to induce NO production.

-

After incubation, the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, which leads to a colorimetric reaction with nitrite.

-

The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.[12]

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This technique is used to detect specific proteins in a sample.

-

Cells are treated as described for the NO production assay.

-

Total protein is extracted from the cells and the concentration is determined.

-

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, p-ERK, p-p38, IκBα, p65).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

Antimicrobial Activity

Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens.[1][15]

Quantitative Data on Antimicrobial Activity

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Isoeugenol | 64 | 128 | [15] |

| Staphylococcus aureus | Isoeugenol | 312.5 | - | [15] |

| Bacillus subtilis | Isoeugenol | 312.5 | - | [15] |

| Listeria monocytogenes | Isoeugenol | 312.5 | - | [15] |

| Escherichia coli | Isoeugenol | 312.5 | - | [15] |

| Salmonella typhimurium | Isoeugenol | 312.5 | - | [15] |

| Shigella dysenteriae | Isoeugenol | 312.5 | - | [15] |

| MRSA | Isoeugenol | 0.25-1.0 | - | [16] |

| Pseudomonas aeruginosa | Isoeugenol | 0.5-2.0 | - | [16] |

| Escherichia coli | Isoeugenol | 0.5-2.0 | - | [16] |

| Candida spp. | Isoeugenol | 0.5-1.5 | - | [16] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

A serial dilution of the test compound (isoeugenol) is prepared in a liquid growth medium in a 96-well plate.

-

A standardized suspension of the target microorganism is added to each well.

-

The plate is incubated under appropriate conditions for the microorganism to grow.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the test compound.

-

The plates are incubated to allow for the growth of any surviving bacteria.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[15]

Anticancer Activity

Isoeugenol and its derivatives have shown promising anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Cell Line | Compound | IC50 Value | Effect | Reference |

| MCF-7 (ER-positive breast cancer) | Isoeugenol Derivative 2 | 6.59 µM | Apoptosis induction, G2/M cell cycle arrest | [9] |

| MDA-MB-231 (Triple-negative breast cancer) | Benzyl isothiocyanate (BITC) | - | G2/M cell cycle arrest, apoptosis induction | [17] |

| MDA-MB-231 | Benzyl isothiocyanate (BITC) & Sorafenib Nanoparticles | 7.8 µM | Cytotoxicity | [18] |

Signaling Pathway: Apoptosis Induction by Benzyl Isothiocyanate (a related Benzyl compound)

Benzyl isothiocyanate (BITC), another natural compound with a benzyl group, induces apoptosis in human breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[17] This leads to the disruption of the mitochondrial membrane potential, release of apoptogenic molecules, and activation of caspases.[17]

Caption: ROS-mediated apoptosis induction by Benzyl Isothiocyanate.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

An MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (around 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells).[18][19]

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the test compound.

-

The cells are harvested and washed with a binding buffer.

-

The cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cells are treated with the test compound.

-

The cells are harvested, fixed (e.g., with ethanol), and treated with RNase to remove RNA.

-

The cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in the different phases of the cell cycle is determined based on their DNA content.[9]

Isoeugenol possesses a remarkable range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These activities are supported by a growing body of scientific evidence, with well-defined mechanisms of action, particularly in the modulation of key signaling pathways such as NF-κB and those involved in apoptosis. While the biological activities of this compound remain an area for future investigation, the comprehensive data on its parent compound, isoeugenol, provides a strong foundation for such research. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for scientists and researchers in the field of drug discovery and development, paving the way for further exploration of isoeugenol and its derivatives as potential therapeutic agents.

References

- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – Floral/Spicy [myskinrecipes.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound, 120-11-6 [thegoodscentscompany.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties [morressier.com]

- 11. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Induction of apoptosis by eugenol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl isoeugenol derivatives and analogues

An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232) Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoeugenol is a synthetic aromatic compound derived from isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of plants like ylang-ylang.[1][2] Chemically, it is the benzyl ether of isoeugenol, which enhances its stability and modifies its olfactory properties, making it a valuable ingredient in the fragrance and flavor industries.[1][3][4] Beyond its use in perfumery, the core structure of isoeugenol and its parent compound, eugenol (B1671780), has served as a scaffold for the synthesis of a diverse range of derivatives and analogues.[5]

These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5][6] The versatility of the phenylpropanoid structure, with its hydroxyl, methoxy, and propenyl groups, offers multiple sites for chemical modification, leading to the development of novel compounds with potential therapeutic applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its related compounds, aimed at professionals in drug discovery and development.

Synthesis of this compound and Analogues

The primary synthetic route to this compound is the Williamson ether synthesis, which involves the benzylation of isoeugenol.[7] This process typically starts with the isomerization of eugenol to isoeugenol, followed by the reaction with a benzyl halide.[8]

General Synthesis Workflow

The synthesis generally follows two main steps:

-

Isomerization: Eugenol, which is readily available from sources like clove oil, is isomerized to isoeugenol. This involves shifting the double bond from the allyl group to a propenyl group, creating a conjugated system with the benzene (B151609) ring.[5][8]

-

Benzylation: The phenolic hydroxyl group of isoeugenol is deprotonated with a base, and the resulting phenoxide ion acts as a nucleophile, attacking benzyl chloride to form the benzyl ether.[6][8]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis based on the Williamson ether synthesis.

Materials:

-

Isoeugenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve isoeugenol (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.

-

Benzylation: Add benzyl chloride (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Remove the acetone from the filtrate under reduced pressure.

-

Partition the resulting residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with 1M NaOH solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[6][8]

Biological Activities and Quantitative Data

While this compound is primarily noted for its fragrance, its structural analogues, particularly derivatives of eugenol, isoeugenol, and their dimers like dehydrodiisoeugenol (B190919) (DHIE), have been investigated for a range of pharmacological activities.[6][9]

Summary of Biological Activities

-

Antioxidant Activity: Many eugenol and isoeugenol derivatives are potent antioxidants, capable of scavenging free radicals such as DPPH and ABTS.[5][10] This activity is often attributed to the phenolic hydroxyl group.[9]

-

Antimicrobial Activity: this compound and related compounds have shown potential antimicrobial and antifungal properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] DHIE has demonstrated notable activity against multiresistant Mycobacterium strains.[9]

-

Anti-inflammatory Activity: Eugenol derivatives have been shown to inhibit key inflammatory enzymes like 5-lipoxygenase (5-LOX).[11] Bis-eugenol is suggested to be a potent inhibitor of the NF-κB signaling pathway.

-

Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and tyrosinase, suggesting potential applications in neurodegenerative disease and dermatology, respectively.[6]

-

Anticancer Activity: Eugenol has been found to be a potent inhibitor of melanoma cell proliferation. Various derivatives continue to be explored for their antiproliferative effects.

Quantitative Biological Data

The following tables summarize key quantitative data for isoeugenol and its derivatives from cited literature.

Table 1: Antioxidant and Radical Scavenging Activity

| Compound | Assay | Result (IC₅₀ / Activity) | Reference |

|---|---|---|---|

| Isoeugenol | DPPH Scavenging | 3.59 ± 0.54 µM | [5] |

| Isoeugenol | ABTS Scavenging | 5.0 ± 0.53 µM | [5] |

| Dehydrodiisoeugenol (DHIE) | ABTS Scavenging | 8.43 µg/mL | [9] |

| Dehydrodiisoeugenol (DHIE) | ABTS Scavenging | 12.3 µM |[9] |

Table 2: Antimicrobial and Cytotoxic Activity

| Compound | Activity | Organism/Cell Line | Result (MIC / IC₅₀) | Reference |

|---|---|---|---|---|

| Dehydrodiisoeugenol (DHIE) | Anti-mycobacterial | Multiresistant M. tuberculosis | 3.12–25 µg/mL | [9] |

| DHIE Derivative (Compound 1) | Trypanocidal | T. cruzi | 28 µM | [9] |

| Isoeugenol | Skin Sensitization | Local Lymph Node Assay | EC3 = 12.7% | [12] |

| Isoeugenol | Carcinogenicity (POD) | Male Mice (hepatic) | 8 mg/kg |[13] |

Mechanism of Action and Signaling Pathways

The biological effects of isoeugenol analogues are closely tied to their chemical reactivity. For skin sensitization, the bioactivation of isoeugenol is a critical initiating event.

Proposed Bioactivation Pathway for Skin Sensitization

Isoeugenol is a stronger skin sensitizer (B1316253) than its isomer eugenol.[14] The proposed mechanism involves the metabolic oxidation of isoeugenol to form a reactive para-quinone methide (QM) intermediate. This electrophilic species can then readily react with nucleophilic residues (e.g., cysteine or lysine) in skin proteins to form haptens, triggering an immune response.[14]

Key Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activity of novel derivatives.

General Workflow for Screening Analogues

The development and evaluation of new analogues typically follow a structured workflow from chemical synthesis to biological characterization.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess antioxidant activity.[10]

Materials:

-

Test compounds (dissolved in methanol (B129727) or DMSO)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Positive controls (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare a series of dilutions of the test compounds and positive controls in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to separate wells.

-